Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5) is a fully protected synthetic intermediate used in the preparation of Zanamivir and its derivatives. The triacetate and methyl ester groups enhance solubility in common organic solvents, facilitating handling and purification during multi-step syntheses. The key feature is the C-4 azido group, which serves as a versatile precursor for either reduction to the C-4 amine en route to Zanamivir or for direct use in bioorthogonal 'click' chemistry reactions to create well-defined conjugates.
Substituting this compound with its corresponding C-4 amine derivative forfeits the ability to perform high-efficiency, bioorthogonal azide-alkyne cycloaddition ('click' chemistry), forcing a reliance on less specific and potentially lower-yielding amine-based conjugation chemistries. Using unprotected Zanamivir is unsuitable for synthetic modifications in organic media due to its poor solubility, a problem solved by the acetyl and methyl ester protecting groups on this intermediate. Furthermore, this azide compound represents a key branch point in synthesis; it can be either reduced to the amine to complete the synthesis of Zanamivir itself or used directly for conjugation, offering synthetic optionality not available with the downstream amine.
The C-4 azide functionality is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click' chemistry. This method provides a route to C-4 triazole analogs of zanamivir. While this specific compound's reaction yield is not reported, a closely related zanamivir-alkyne derivative reacting with an azide-porphyrin via click chemistry demonstrates the high efficiency of this approach, achieving a 78% overall yield for the final conjugate after deprotection. This contrasts with traditional amide bond formations using the corresponding amine, which often involve coupling agents and can have more variable yields and side reactions.
| Evidence Dimension | Conjugation Reaction Yield |
| Target Compound Data | Enables high-yield click chemistry reactions. |
| Comparator Or Baseline | A related Zanamivir-alkyne derivative in a click reaction yielded 78% (overall). |
| Quantified Difference | Provides access to a high-yield (>70%) bioorthogonal reaction pathway not possible with amine or carboxyl-functionalized analogs. |
| Conditions | Cu(I)-catalyzed 1,3-dipolar cycloaddition reaction conditions. |
For researchers creating probes, multivalent inhibitors, or surface-immobilized zanamivir, the azide enables a more efficient, specific, and higher-yielding conjugation strategy than alternatives.
The presence of the triacetate and methyl ester protecting groups renders this compound soluble in common organic solvents such as chloroform and methanol. This is a critical processability advantage over unprotected Zanamivir, which is a polar compound with limited solubility in non-aqueous media, complicating its use in standard organic synthetic transformations.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in Chloroform, Methanol. |
| Comparator Or Baseline | Unprotected Zanamivir: A polar zwitterionic compound primarily soluble in aqueous solutions. |
| Quantified Difference | Qualitatively high solubility in common organic solvents vs. poor solubility for the unprotected form. |
| Conditions | Standard laboratory temperature and pressure. |
This improved solubility profile simplifies reaction setup, workup, and chromatographic purification, saving time and materials compared to handling the unprotected polar parent compound.
This compound is the direct azide intermediate formed in established, scalable syntheses of Zanamivir. In these routes, the next step is typically the reduction of the azide to a primary amine. Procuring this specific intermediate provides the user with a critical strategic choice: either proceed with the reduction to synthesize Zanamivir or its C-4 amine analogs, or leverage the azide directly for bioorthogonal conjugation. The corresponding amine intermediate does not offer this dual-pathway versatility.
| Evidence Dimension | Synthetic Pathway Options |
| Target Compound Data | Two primary pathways available: (1) Reduction to amine for guanidinylation; (2) Direct use in azide-alkyne click chemistry. |
| Comparator Or Baseline | Zanamivir Amine Triacetate Methyl Ester: Limited to one primary pathway (direct guanidinylation or amine-based coupling). |
| Quantified Difference | Provides an additional, high-value synthetic pathway (click chemistry) compared to the amine analog. |
| Conditions | Standard organic synthesis conditions. |
Procuring this compound offers greater flexibility in research and development, allowing a single precursor to serve programs aimed at both synthesizing the parent drug and developing novel conjugates.
The azide handle is ideally suited for efficiently conjugating Zanamivir to alkyne-modified fluorophores, biotin tags, or contrast agents via click chemistry. The high specificity and yield of this reaction facilitate the creation of high-purity probes for studying viral binding, cell entry, and inhibitor distribution.
By reacting this precursor with multivalent scaffolds (e.g., polymers, dendrimers, or nanoparticles) bearing multiple alkyne groups, researchers can synthesize conjugates presenting multiple Zanamivir units. This multivalency can significantly increase the avidity of binding to the neuraminidase enzyme on the viral surface.
The azide group allows for the covalent and oriented attachment of the Zanamivir pharmacophore onto alkyne-functionalized surfaces, such as sensor chips or chromatography beads. This is used to create affinity purification columns for neuraminidase or to develop surface-based assays for screening new viral inhibitors.